molecular formula C13H14O4 B8392700 4-Ethynyl-3-(3-methoxypropoxy)benzoic acid

4-Ethynyl-3-(3-methoxypropoxy)benzoic acid

Cat. No. B8392700
M. Wt: 234.25 g/mol
InChI Key: MXVDAZCAVQYPQI-UHFFFAOYSA-N
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Patent
US07807709B2

Procedure details

To a solution of 3-(3-methoxy-propoxy)-4-trimethylsilanylethynyl-benzoic acid methyl ester (16.49 mmol) in MeOH (40 mL) is added KOH (1 N, 24.7 mL, 24.7 mmol). The resulting mixture is stirred at RT for 15 h and concentrated under reduced pressure. The residue was taken up in HCl (2 N, 100 mL) and extracted with AcOEt (100 mL×3). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the title as a yellow oil which is used without further purification in the next step. MS (FAB): 235.0 [M+H]+. 1H-NMR (CDCl3, 300 MHz): δ=2.15 (p, 2H), 3.38 (s, 3H), 3.41 (s, 1H), 3.62 (t, 2H), 4.22 (t, 2H), 7.5 (d, 1H), 7.65 (s, 1H), 7.68 (d, 1H) ppm.
Name
3-(3-methoxy-propoxy)-4-trimethylsilanylethynyl-benzoic acid methyl ester
Quantity
16.49 mmol
Type
reactant
Reaction Step One
Name
Quantity
24.7 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:22])[C:4]1[CH:9]=[CH:8][C:7]([C:10]#[C:11][Si](C)(C)C)=[C:6]([O:16][CH2:17][CH2:18][CH2:19][O:20][CH3:21])[CH:5]=1.[OH-].[K+]>CO>[C:10]([C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:22])=[O:2])=[CH:5][C:6]=1[O:16][CH2:17][CH2:18][CH2:19][O:20][CH3:21])#[CH:11] |f:1.2|

Inputs

Step One
Name
3-(3-methoxy-propoxy)-4-trimethylsilanylethynyl-benzoic acid methyl ester
Quantity
16.49 mmol
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)C#C[Si](C)(C)C)OCCCOC)=O
Name
Quantity
24.7 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at RT for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (100 mL×3)
WASH
Type
WASH
Details
The combined organic extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the title as a yellow oil which
CUSTOM
Type
CUSTOM
Details
is used without further purification in the next step

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
C(#C)C1=C(C=C(C(=O)O)C=C1)OCCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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